2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives. This compound has garnered interest due to its potential biological and pharmacological properties, including its application in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF through its triazoloquinazoline ring system . This interaction inhibits the bromodomain of PCAF, thereby affecting its function . The inhibition of PCAF can lead to changes in gene expression, potentially influencing various cellular processes .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process crucial for the regulation of gene expression . This can lead to alterations in various biochemical pathways, particularly those involved in cell proliferation and apoptosis . .
Pharmacokinetics
These compounds are typically well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, potentially resulting in altered cellular processes such as cell proliferation and apoptosis . This could have significant effects at the molecular and cellular levels, potentially leading to anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazonoyl halides and appropriate carbothioamides. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group on the phenyl ring can be oxidized to a hydroxyl group.
Reduction: : The nitro group on the triazolo ring can be reduced to an amine.
Substitution: : The thioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-hydroxyphenyl derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of thioamide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolo[4,3-b]pyridazine core is valuable in the design of new pharmaceuticals and materials.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly for enzymes like c-Met and Pim-1, which are involved in cancer progression. It has demonstrated antiproliferative and cytotoxic effects on various cancer cell lines.
Medicine
Medically, the compound is being explored for its anticancer properties. Its ability to induce apoptosis and cell cycle arrest makes it a candidate for cancer therapy.
Industry
In industry, this compound can be used in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share the triazolo[4,3-b]pyridazine core and exhibit similar biological activities.
Thioamides: : Compounds containing thioamide groups are structurally similar and can exhibit similar biological properties.
Uniqueness
What sets 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide apart is its dual inhibition of c-Met and Pim-1, which is not commonly found in other compounds. This dual inhibition makes it a unique candidate for cancer therapy.
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)13-6-7-14-20-21-17(23(14)22-13)27-10-15(24)19-16-18-8-9-26-16/h2-9H,10H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZRKAAGHAPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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